
Taranabant
Overview
Description
Taranabant is a potent, selective cannabinoid-1 receptor (CB1R) inverse agonist developed by Merck & Co. for obesity treatment. It exhibits a high binding affinity (Ki = 0.13 nM) to CB1R, surpassing many first-generation CB1 antagonists in preclinical efficacy . Preclinical studies demonstrated its dual mechanism: reducing food intake and increasing energy expenditure via central and peripheral CB1R modulation . Clinical trials revealed dose-dependent weight loss (e.g., −6.4 kg at 2 mg/day over 52 weeks) but were halted due to psychiatric adverse effects (e.g., anxiety, depression), leading to discontinuation in Phase III .
Preparation Methods
Synthetic Routes: Taranabant can be synthesized through various chemical routes. Unfortunately, specific synthetic methods are not widely documented in the literature.
Industrial Production: Details regarding large-scale industrial production methods are also scarce.
Chemical Reactions Analysis
Reactivity: Taranabant likely undergoes typical organic reactions, including , , and .
Common Reagents and Conditions: Specific reagents and conditions used in these reactions remain undisclosed.
Major Products: The major products resulting from these reactions are not explicitly reported.
Scientific Research Applications
Obesity Management
Taranabant was initially developed as a treatment for obesity. Clinical trials demonstrated its efficacy in promoting weight loss among obese patients. In a 12-week study involving various doses (0.5 mg to 6 mg), participants experienced statistically significant weight loss compared to placebo groups (p < 0.001). The drug's effects were dose-dependent, with higher doses resulting in greater weight reduction .
Key Findings:
- Weight Loss Efficacy: Patients on this compound lost more weight than those on placebo.
- Adverse Effects: Increased incidence of gastrointestinal and psychiatric side effects was reported, leading to the discontinuation of its development as an antiobesity agent .
Gastrointestinal Disorders
Recent studies have explored this compound's potential in treating gastrointestinal issues, particularly constipation-predominant irritable bowel syndrome (IBS-C). Research indicated that this compound improved gastrointestinal motility and alleviated abdominal pain in mouse models mimicking IBS-C symptoms. It was found to enhance intestinal contractility and increase whole gastrointestinal transit time .
Key Findings:
- Improvement in GI Motility: this compound increased fecal pellet output and reduced pain-related behaviors without significant mood-related side effects typical of other CB1 receptor inverse agonists.
- Potential for Novel Therapeutics: The findings suggest that this compound could serve as a template for developing new treatments targeting IBS-C .
Summary of Clinical Trials
A summary table of key clinical trials involving this compound is provided below:
Study Design | Population | Dosage (mg) | Duration | Weight Loss Results | Adverse Effects |
---|---|---|---|---|---|
Phase II Trial | Obese adults (BMI 27-43) | 0.5, 2, 4, 6 | 12 weeks | Significant weight loss compared to placebo (p < 0.001) | Mild to moderate GI and psychiatric effects |
Phase III Trial | Obese adults (BMI 27-43) | 2, 4, 6 | 104 weeks | Clinically significant weight loss; higher doses led to modest results | Increased incidence of anxiety, depression |
IBS-C Study | Mouse models | Variable | N/A | Increased GI transit time; improved motility | No significant adverse effects observed |
Mechanism of Action
CB1 Receptor Inverse Agonism: Taranabant binds to CB1 receptors and acts as an inverse agonist, reducing their activity.
Appetite Suppression: By modulating CB1 receptors, it suppresses appetite and reduces food intake.
Comparison with Similar Compounds
Rimonabant
- Mechanism & Efficacy :
- Both are CB1R inverse agonists. Taranabant showed greater weight reduction in diet-induced obese (DIO) mice (−19±6 g at 3 mg/kg vs. rimonabant’s −5.3±5.2 kg in humans) .
- Clinically, both achieved similar placebo-adjusted weight loss (~4–6 kg), but this compound’s higher doses (4–6 mg) showed marginal efficacy gains over lower doses .
- Pharmacokinetics :
- This compound has a longer terminal half-life (~70–100 hours vs. rimonabant’s ~6–9 days) and a larger volume of distribution (2,578 L), reflecting its lipophilicity (ClogP = 6.7) .
- Rimonabant’s bioavailability is higher (~50–70%), while this compound’s is lower (23%) due to extensive first-pass metabolism .
- Safety :
Ibipinabant
- Efficacy :
- Safety: Limited clinical data, but its lower central activity may reduce psychiatric risks compared to this compound and rimonabant .
Otenabant
- Efficacy: Another CB1R antagonist with high potency (Ki = 0.7 nM). Preclinical studies suggested anti-obesity effects, but trials were halted due to rimonabant-related safety concerns .
- Pharmacokinetics :
Table 1: Preclinical Efficacy in Rodent Models
Table 2: Clinical Trial Outcomes (52 Weeks)
Table 3: Pharmacokinetic Parameters
Structural and Mechanistic Insights
- Binding Mode : this compound stabilizes CB1R’s inactive conformation via interactions with Trp356, unlike partial agonists like THC .
- Peripheral vs. Central Effects: this compound’s weight loss in CB1R knockout mice suggests peripheral actions (e.g., adipose tissue modulation) complement central appetite suppression .
Biological Activity
Taranabant is a selective cannabinoid-1 receptor (CB1R) inverse agonist developed primarily for the treatment of obesity. This compound emerged from medicinal chemistry efforts aimed at creating effective agents to modulate the endocannabinoid system, particularly in regulating appetite and energy expenditure. This article provides a comprehensive overview of the biological activity of this compound, including pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.
This compound functions as an inverse agonist at the CB1 receptor, leading to a decrease in food intake and an increase in energy expenditure. The engagement of CB1R by this compound has been shown to reduce appetite and promote fat oxidation, contributing to weight loss outcomes observed in clinical studies .
Key Mechanisms:
- Reduction in Food Intake : this compound inhibits orexigenic signals that promote hunger.
- Increased Energy Expenditure : It enhances metabolic rates post-administration, contributing to weight loss .
- Fat Oxidation : The compound has been linked to increased fat oxidation rates, further supporting weight management .
Clinical Efficacy
This compound has undergone extensive clinical trials to evaluate its efficacy in promoting weight loss among obese and overweight individuals. Notable findings from these studies include:
- Weight Loss Outcomes : In a 12-week study, patients receiving this compound exhibited statistically significant weight loss compared to placebo groups across various doses (0.5 mg to 6 mg) .
- Long-term Efficacy : A Phase III trial demonstrated that patients on a 2 mg dose lost an average of 6.6 kg over 52 weeks compared to 2.6 kg in the placebo group (p < 0.001) .
Safety Profile
Despite its efficacy, the use of this compound has been associated with notable adverse effects. The most common side effects reported include:
- Psychiatric Events : Increased incidence of depression, anxiety, and mood changes were observed, particularly at higher doses .
- Gastrointestinal Issues : Mild to moderate gastrointestinal disturbances were also reported .
The risk-benefit analysis led to the discontinuation of its development as an antiobesity agent by Merck due to these adverse effects overshadowing its benefits .
Pharmacokinetics
A population pharmacokinetic model was developed based on pooled data from multiple studies involving both healthy and obese subjects. Key findings include:
Parameter | Value |
---|---|
Bioavailability | Approximately 60% |
Peak Plasma Concentration (Cmax) | Varies with dosage (0.5 - 8 mg) |
Half-Life | Approximately 24 hours |
Volume of Distribution | High (~100 L) |
The pharmacokinetic profile indicates that this compound is well absorbed and has a prolonged half-life, allowing for once-daily dosing .
Case Studies
Several pivotal studies have shaped our understanding of this compound's biological activity:
- 12-Week Weight Loss Study : This study established that this compound significantly reduced body weight compared to placebo across all evaluated doses (p < 0.001). Patients reported improved satiety and reduced caloric intake .
- Long-Term Efficacy Study : Over two years, participants receiving this compound showed sustained weight loss and improvements in metabolic parameters such as waist circumference and lipid profiles .
- Adverse Effects Monitoring : Continuous monitoring revealed a concerning trend in psychiatric side effects leading to the eventual halt in its clinical development .
Q & A
Basic Research Questions
Q. What experimental approaches are used to characterize Taranabant’s CB1 receptor binding kinetics and selectivity over CB2?
- Methodological Answer: Radioligand competition assays (e.g., IC50 and Ki measurements) are standard. For example, this compound exhibits Ki values of 0.13 nM (CB1) vs. 170 nM (CB2), demonstrating ~1,000-fold selectivity . Functional assays, such as cAMP accumulation in CHO cells expressing CB1 receptors (EC50 = 2.4 nM), confirm inverse agonism . Structural studies using X-ray crystallography further reveal its unique binding orientation in the CB1 orthosteric pocket, contrasting with other class A GPCR ligands .
Q. How is this compound’s pharmacokinetic (PK) profile modeled in preclinical and clinical studies?
- Methodological Answer: A three-compartment model with first-order absorption and elimination is validated using NONMEM software. Key parameters include apparent clearance (CL/F = 25.4 L/h) and volume of distribution (Vd = 2,578 L) . Population PK analysis of 6,834 plasma samples from 572 subjects shows minimal clinical impact of covariates (e.g., BMI, age) on exposure . Food effects (74% increase in AUC) are noted but excluded from models due to negligible impact on trough concentrations .
Q. What in vivo assays validate this compound’s anti-obesity efficacy in animal models?
- Methodological Answer: Acute feeding inhibition is quantified in C57BL/6N mice: 36% and 69% reduction in 2-hour food intake at 1 and 3 mg/kg (p.o.), respectively. Overnight weight gain is reduced by 48% (1 mg/kg) and 165% (3 mg/kg) . Chronic studies in diet-induced obese (DIO) mice show dose-dependent weight loss (−3 to −19 g over two weeks) . CB1 knockout mice are used to confirm receptor specificity .
Advanced Research Questions
Q. How do researchers address contradictions between this compound’s high in vitro potency and variable in vivo efficacy across species?
- Methodological Answer: Interspecies PK differences (e.g., t1/2 = 70–100 h in humans vs. shorter in rodents) are modeled using allometric scaling . Adipose tissue partitioning (fat-to-plasma ratio = 26–83 in rats) explains prolonged terminal half-life and delayed efficacy . PET imaging with [18F]MK-9470 confirms dose-dependent CB1 receptor occupancy (e.g., 30% at 4–6 mg in humans), linking exposure to target engagement .
Q. What strategies optimize this compound’s selectivity and reduce off-target effects in structural analogs?
- Methodological Answer: Structure-activity relationship (SAR) studies focus on the trifluoromethylpyridine and chlorophenyl moieties, which project into CB1-specific regions (TM1/TM7) . Assays against 170+ off-target receptors/enzymes (at 1 µM) validate specificity . Computational docking using high-resolution CB1 crystal structures (PDB: 5TGZ) guides modifications to avoid CB2 binding .
Q. How are population PK models leveraged to predict this compound’s exposure-response in heterogeneous cohorts?
- Methodological Answer: Covariate analysis (forward selection, α=0.05; backward elimination, α=0.001) identifies BMI and creatinine clearance as statistically significant but clinically irrelevant factors (AUC changes <2-fold) . Simulations of 24-h trough concentrations (C24) guide dosing in phase 3 trials, avoiding autoinduction risks at >10 mg/day .
Q. Why did this compound’s clinical development halt despite promising weight loss data?
- Methodological Answer: Phase 3 trials revealed dose-limiting psychiatric adverse events (e.g., depression, anxiety) at >2 mg/day, mirroring findings with rimonabant . Exposure-response modeling showed minimal efficacy gains above 4 mg (e.g., 6 mg: −11.5 kg vs. 4 mg: −10.3 kg), insufficient to offset safety risks . PET occupancy data suggested narrow therapeutic index, as >50% receptor blockade correlated with adverse effects .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies between this compound’s linear AUC (0.5–200 mg) and nonlinear Cmax at high doses?
- Methodological Answer: Nonlinearity arises from solubility-limited absorption and CYP3A4 autoinduction at >25 mg. Physiologically based PK (PBPK) modeling incorporates lipophilicity (ClogP = 6.7) and protein binding (>98%) to predict saturation of distribution into adipose tissue . Food effect studies (74% AUC increase) further validate dissolution rate as a key variable .
Properties
IUPAC Name |
N-[(2S,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYKJCMUNUWAGO-GAJHUEQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220464 | |
Record name | Taranabant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701977-09-5 | |
Record name | Taranabant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701977-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taranabant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701977095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taranabant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06624 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Taranabant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 701977-09-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TARANABANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U622S114 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.